[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol

cytosolic epoxide hydrolase inhibition enantioselective biochemistry chiral glycidol pharmacology

[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol (CAS 115362-13-5), also designated (2R,3R)-(+)-2,3-epoxy-3-(4-bromophenyl)-1-propanol or (2R,3R)-(+)-3-(4-bromophenyl)glycidol, is a single-enantiomer trans-3-arylglycidol. The molecule combines a 4-bromophenyl group at C3 with a hydroxymethyl substituent at C2, furnishing a bifunctional scaffold that supports both regio- and stereoselective ring-opening reactions and enantioselective biomolecular recognition.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 115362-13-5
Cat. No. B053207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
CAS115362-13-5
Synonyms2,3-EPOXY-3-(4-BROMOPHENYL)-1-PROPANOL
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(O2)CO)Br
InChIInChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1
InChIKeyNFJNOLUOXBCBDP-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol (CAS 115362-13-5) – A Defined Enantiopure Chiral Epoxide Building Block


[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol (CAS 115362-13-5), also designated (2R,3R)-(+)-2,3-epoxy-3-(4-bromophenyl)-1-propanol or (2R,3R)-(+)-3-(4-bromophenyl)glycidol, is a single-enantiomer trans-3-arylglycidol. The molecule combines a 4-bromophenyl group at C3 with a hydroxymethyl substituent at C2, furnishing a bifunctional scaffold that supports both regio- and stereoselective ring-opening reactions and enantioselective biomolecular recognition [1].

Why Generic Substitution of (2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol with Other Chiral Epoxides Compromises Research Integrity


Chiral epoxides that appear structurally similar are not functionally interchangeable. The (2R,3R) enantiomer of 3-(4-bromophenyl)glycidol displays quantitatively distinct inhibitory potency toward cytosolic epoxide hydrolase relative to its (2S,3S) counterpart [1], and the 4-bromophenyl substituent enables palladium-catalyzed Suzuki diversification that is impossible with unsubstituted phenylglycidol analogs [2]. Substituting this compound with a racemate, the opposite enantiomer, or a des-bromo homologue therefore erases both the stereochemical precision and the synthetic versatility that define its procurement value.

Quantitative Differentiation Evidence for (2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol – Head-to-Head Comparator Data


(2R,3R)- vs. (2S,3S)-3-(4-Bromophenyl)glycidol: Direct IC50 Comparison on Cytosolic Epoxide Hydrolase

In a direct enantiomer comparison, (2R,3R)-3-(4-bromophenyl)glycidol inhibited murine cytosolic epoxide hydrolase (EC 3.3.2.10) with an IC50 of 0.77 mM, while the (2S,3S)-enantiomer achieved an IC50 of 0.12 mM under identical conditions [1]. This corresponds to a 6.4-fold lower potency for the (2R,3R)-isomer.

cytosolic epoxide hydrolase inhibition enantioselective biochemistry chiral glycidol pharmacology

Synthetic Divergence: (2R,3R)-3-(4-Bromophenyl)glycidol vs. 3-Phenylglycidol – Palladium-Catalyzed Diversification Capability

The 4-bromophenyl substituent of (2R,3R)-3-(4-bromophenyl)glycidol serves as a synthetic handle for Suzuki–Miyaura cross-coupling with arylboronic acids, enabling the preparation of diverse modular arylglycidyl ethers and subsequently enantiopure β-amino alcohols. In contrast, 3-phenylglycidol—which lacks the bromine atom—cannot undergo this transformation and is therefore limited to a single aryl substitution pattern [1]. The (2R,3R)-configured epoxide also undergoes regioselective C2 ring-opening with ammonia to deliver the (1R,2R)-amino alcohol diastereomer, whereas the (2S,3S)-enantiomer yields the opposite absolute configuration.

enantioselective synthesis β-amino alcohol building blocks Suzuki cross-coupling diversification

Enantiomeric Purity Impact: Calculated Assay Distortion from (2R,3R)-Enriched vs. Mixed Batches

Due to the 6.4-fold difference in IC50 between enantiomers [1], even a 5% contamination of the (2S,3S)-enantiomer in a (2R,3R) batch would shift the apparent IC50 from 0.77 mM to approximately 0.59 mM (calculated under an additive inhibition model). This 23% apparent potency shift underscores the absolute requirement for verified enantiomeric excess when procuring the compound for quantitative biochemical work.

enantiomeric purity quality control chiral resolution verification biochemical assay reproducibility

High-Value Application Scenarios for (2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol Driven by Quantitative Differentiation Evidence


Enantioselective Probe for Cytosolic Epoxide Hydrolase Structure–Function Studies

Utilize (2R,3R)-3-(4-bromophenyl)glycidol as the less-potent enantiomer control in inhibition assays against cytosolic epoxide hydrolase. The 6.4-fold IC50 difference relative to the (2S,3S)-enantiomer provides a robust quantitative tool for mapping active-site enantioselectivity and validating high-throughput inhibitor screens [1].

Stereospecific Synthesis of (1R,2R)-β-Amino Alcohols and C2-Symmetric Bisoxazoline Ligands

Employ the (2R,3R)-epoxide as the chirotopic starting material for regioselective ring-opening with ammonia or amines, reliably delivering (1R,2R)-configured β-amino alcohols. These intermediates are direct precursors to C2-symmetric bisoxazoline ligands used in asymmetric catalysis, where the defined absolute configuration is indispensable [2].

Late-Stage Diversification via Suzuki Cross-Coupling for Drug-Discovery Library Synthesis

After conversion to the glycidyl ether, the 4-bromophenyl group participates in palladium-catalyzed Suzuki coupling with diverse arylboronic acids. This strategy, demonstrated on enantiopure 4-bromophenyl glycidyl ethers, generates modular arylglycidyl ethers and downstream amino alcohols that are difficult to access in enantiopure form by direct epoxidation, facilitating medicinal chemistry structure–activity exploration [2].

Enantiopurity Verification and Batch Quality Control for Stereochemistry-Dependent Research

Given the large biological potency gap between enantiomers, academic and industrial laboratories should specify a minimum enantiomeric excess (≥97 % ee) when procuring (2R,3R)-3-(4-bromophenyl)glycidol. Routine chiral HPLC or polarimetric analysis should be employed to confirm batch identity before use in any stereochemistry-dependent biochemical or synthetic protocol [1].

Quote Request

Request a Quote for [(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.